molecular formula C7H4BrClN4 B1293485 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine CAS No. 957035-29-9

4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine

Cat. No. B1293485
M. Wt: 259.49 g/mol
InChI Key: BFFRQSAFKUZCTO-UHFFFAOYSA-N
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Description

4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which are heterocyclic aromatic organic compounds containing a pyrazole ring fused to a pyrimidine ring. These compounds are of significant interest due to their diverse pharmacological properties and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through various strategies. For instance, the reaction of 4,6-dichloropyrimidine-5-carboxaldehyde with aromatic hydrazines can yield 1-substituted 4-chloropyrazolo[3,4-d]pyrimidines without the need for an external base, leading to exclusive hydrazone formation followed by cyclization at elevated temperatures . Additionally, the synthesis of related compounds, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, involves a rational two-step synthesis from commercially available precursors . These methods highlight the versatility and selectivity in synthesizing substituted pyrazolo[3,4-d]pyrimidines.

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines and their derivatives can be characterized using various spectroscopic techniques. For example, compounds like 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas have been characterized by FT-IR, FT-Raman, multinuclear NMR, single-crystal X-ray diffraction, mass spectrometry, and elemental analyses . These techniques provide detailed information about the molecular structure, including the nature of substituents and their positions on the pyrimidine ring.

Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including nucleophilic substitutions, which can lead to the formation of functionally diverse derivatives. For instance, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine produces a selectively 4-substituted product . These reactions are crucial for the modification of the core structure to obtain compounds with desired pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidines are influenced by their molecular structure and substituents. For example, the presence of a bromine atom in the para position of the N1 side chain phenyl ring is important for the interaction with certain biological targets, as seen in the case of compounds active against the Bcr-Abl T315I mutant . Additionally, the introduction of substituents can affect the solubility, thermal stability, and emission properties of these compounds, as observed in mixed-valence copper(I,II) complexes with pyrazolyl-pyrimidines .

Scientific Research Applications

  • Pharmaceutical Synthesis

    • 4-Bromo-1H-pyrazole is used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
    • It is also shown to be one of the 4-substituted pyrazoles, being able to act as an inhibitor of liver alcohol dehydrogenase .
    • The methods of application or experimental procedures were not specified in the source .
    • The outcomes obtained were not quantitatively specified in the source .
  • Synthesis of 1,4’-bipyrazoles

    • 4-Bromo-1H-pyrazole may be used as a starting material in the synthesis of 1,4’-bipyrazoles .
    • The methods of application or experimental procedures were not specified in the source .
    • The outcomes obtained were not quantitatively specified in the source .

properties

IUPAC Name

4-(4-bromopyrazol-1-yl)-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN4/c8-5-2-12-13(3-5)7-1-6(9)10-4-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFRQSAFKUZCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649993
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine

CAS RN

957035-29-9
Record name 4-(4-Bromo-1H-pyrazol-1-yl)-6-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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